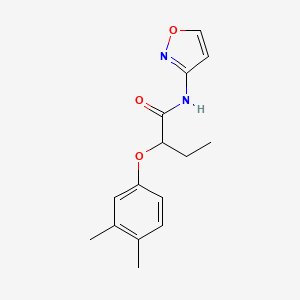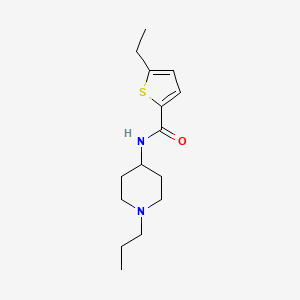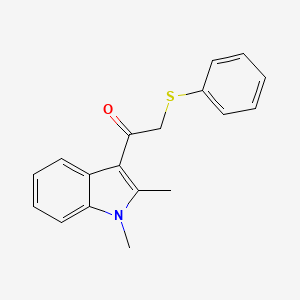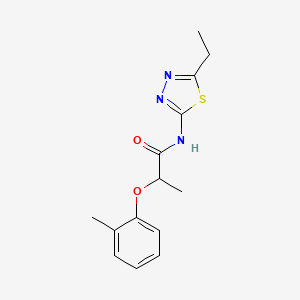![molecular formula C16H21Cl2NO2 B4763671 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine
Descripción general
Descripción
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine, also known as JNJ-7925476, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit significant pharmacological activity in various studies. The purpose of
Mecanismo De Acción
The mechanism of action of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine involves its selective antagonism of the dopamine D4 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including motor function, cognition, and reward. By blocking the activity of this receptor, the compound has been found to modulate these processes and potentially alleviate the symptoms of neuropsychiatric disorders.
Biochemical and physiological effects
The biochemical and physiological effects of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine have been extensively studied in various in vitro and in vivo models. The compound has been found to exhibit high affinity and selectivity for the dopamine D4 receptor, with minimal activity at other dopamine receptor subtypes. This property has led to its investigation as a potential therapeutic agent for neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine in lab experiments include its high affinity and selectivity for the dopamine D4 receptor, which allows for the specific modulation of this receptor subtype. The compound has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its synthesis method to improve yield and purity.
Direcciones Futuras
There are several future directions for the investigation of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine. These include further optimization of the synthesis method to improve yield and purity, as well as the investigation of its potential therapeutic applications in various neuropsychiatric disorders. Additionally, the compound could be used as a tool compound to further elucidate the role of the dopamine D4 receptor in various physiological and behavioral processes.
Aplicaciones Científicas De Investigación
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to exhibit significant activity as a selective dopamine D4 receptor antagonist. This property has led to its investigation as a potential treatment for various neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(4-methylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c1-12-6-8-19(9-7-12)16(20)3-2-10-21-15-5-4-13(17)11-14(15)18/h4-5,11-12H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCNCCZAHJEFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenoxy)-1-(4-methylpiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4763609.png)

![2-[2-(acetylamino)phenyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4763641.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)
![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)
